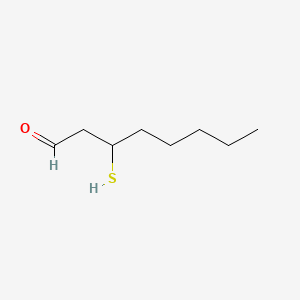
3-Mercaptooctanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Mercaptooctanal is an organic compound with the molecular formula C8H16OS. It is characterized by the presence of a thiol group (-SH) and an aldehyde group (-CHO) within its structure. This compound is known for its distinctive sulfurous odor and is used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
3-Mercaptooctanal can be synthesized through several methods. One common approach involves the reaction of octanal with hydrogen sulfide (H2S) in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to yield this compound.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where octanal and hydrogen sulfide are combined in the presence of a suitable catalyst. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Mercaptooctanal undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the thiol group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Primary alcohols.
Substitution: Thioethers or thioesters.
Wissenschaftliche Forschungsanwendungen
3-Mercaptooctanal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a reagent in biochemical assays and studies involving thiol groups.
Medicine: It is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Mercaptooctanal involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to changes in cellular pathways and biochemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Mercaptopropanal: Similar structure but with a shorter carbon chain.
3-Mercaptohexanal: Similar structure but with a different carbon chain length.
3-Mercaptoheptanal: Similar structure but with a different carbon chain length.
Uniqueness
3-Mercaptooctanal is unique due to its specific carbon chain length, which influences its chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
473438-39-0 |
|---|---|
Molekularformel |
C8H16OS |
Molekulargewicht |
160.28 g/mol |
IUPAC-Name |
3-sulfanyloctanal |
InChI |
InChI=1S/C8H16OS/c1-2-3-4-5-8(10)6-7-9/h7-8,10H,2-6H2,1H3 |
InChI-Schlüssel |
CQZARDZYAZYHBT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(CC=O)S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















